![molecular formula C22H19FN4OS B2776990 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226444-47-8](/img/no-structure.png)

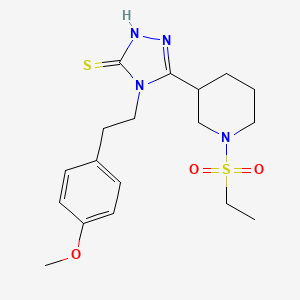

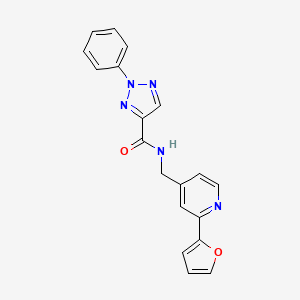

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, also known as FPPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which have been found to exhibit a range of biological activities. In

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research by Yurttaş et al. (2016) has shown that derivatives of the compound, specifically dithiocarbamate derivatives bearing thiazole/benzothiazole rings, exhibit significant antimicrobial activity against a variety of microorganism strains. This indicates the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Antitumor Activity

A study by Naito et al. (2005) focused on the synthesis and evaluation of 3-phenylpiperazinyl-1-trans-propenes and related compounds for their cytotoxic activity against several tumor cell lines. Compounds with specific substituents showed potent antitumor activity, suggesting the therapeutic potential of these molecules in cancer treatment (Naito et al., 2005).

Antibacterial Evaluation

Sunduru et al. (2011) synthesized novel 8-fluoro Norfloxacin derivatives, incorporating piperazinyl derivatives with 1,3,5-triazine and pyrimidine, and evaluated their antibacterial activity. These compounds showed increased potency against methicillin-resistant and vancomycin-resistant Staphylococcus aureus, highlighting their potential as antibacterial agents (Sunduru et al., 2011).

5-HT2 Antagonist Activity

Watanabe et al. (1992) prepared a series of compounds with a 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, testing them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific derivatives exhibited potent 5-HT2 antagonist activity, indicating their potential in treating disorders related to serotonin imbalance (Watanabe et al., 1992).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can disrupt nucleotide synthesis and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a disruption in the regulation of adenosine function . This can have various molecular and cellular effects, depending on the specific cellular context.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(2-fluorophenyl)piperazine, which is then reacted with 2-bromo-5-nitrothiophene to form the second intermediate, 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene. This intermediate is then reduced and cyclized to form the final product.", "Starting Materials": [ "2-fluoroaniline", "piperazine", "2-bromo-5-nitrothiophene", "phenylacetic acid", "thionyl chloride", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorophenyl)piperazine by reacting 2-fluoroaniline with piperazine in ethanol under reflux conditions.", "Step 2: Synthesis of 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene by reacting 2-(2-fluorophenyl)piperazine with 2-bromo-5-nitrothiophene in acetic acid and thionyl chloride.", "Step 3: Reduction of the nitro group in 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene using sodium borohydride in ethanol.", "Step 4: Cyclization of the reduced intermediate in step 3 with phenylacetic acid in the presence of sodium hydroxide to form the final product, 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one." ] } | |

Número CAS |

1226444-47-8 |

Nombre del producto |

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one |

Fórmula molecular |

C22H19FN4OS |

Peso molecular |

406.48 |

Nombre IUPAC |

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C22H19FN4OS/c23-17-8-4-5-9-18(17)26-10-12-27(13-11-26)22-24-19-16(15-6-2-1-3-7-15)14-29-20(19)21(28)25-22/h1-9,14H,10-13H2,(H,24,25,28) |

Clave InChI |

CFSUXHMVZLDFCU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2776909.png)

![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2776913.png)

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2776917.png)

![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)

![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)

![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)